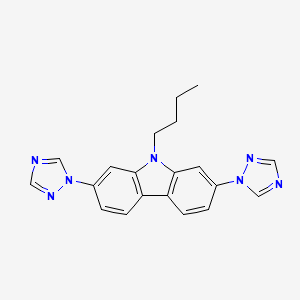
9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as carbazole and 1H-1,2,4-triazole derivatives.
Functionalization: The carbazole core is functionalized at the 2 and 7 positions with 1H-1,2,4-triazole groups through nucleophilic substitution reactions.
Butylation: The 9-position of the carbazole is then butylated using butyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole can be used as a building block for the synthesis of more complex molecules and materials.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug development.
Medicine
In medicine, derivatives of carbazole are often explored for their therapeutic potential in treating various diseases, including cancer, infections, and neurological disorders.
Industry
In industry, carbazole derivatives are used in the production of dyes, pigments, and organic semiconductors for electronic devices.
Wirkmechanismus
The mechanism of action of 9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Butylcarbazole: Lacks the triazole groups, making it less versatile in terms of chemical reactivity.
2,7-Di(1H-1,2,4-triazol-1-yl)-9H-carbazole: Similar structure but without the butyl group, which may affect its solubility and biological activity.
Uniqueness
The presence of both butyl and triazole groups in 9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole makes it unique, offering a combination of properties that can be tailored for specific applications in various fields.
Eigenschaften
Molekularformel |
C20H19N7 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
9-butyl-2,7-bis(1,2,4-triazol-1-yl)carbazole |
InChI |
InChI=1S/C20H19N7/c1-2-3-8-25-19-9-15(26-13-21-11-23-26)4-6-17(19)18-7-5-16(10-20(18)25)27-14-22-12-24-27/h4-7,9-14H,2-3,8H2,1H3 |
InChI-Schlüssel |
DVFOETKYEJJNSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=C(C=CC(=C2)N3C=NC=N3)C4=C1C=C(C=C4)N5C=NC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


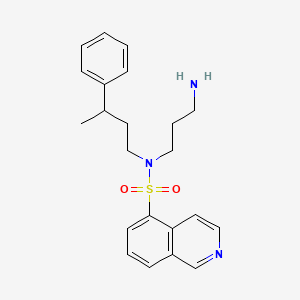
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876842.png)
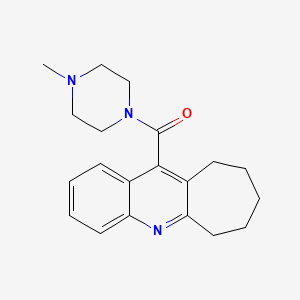
![(3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12876849.png)
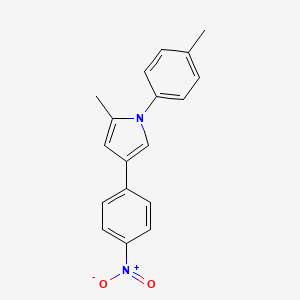
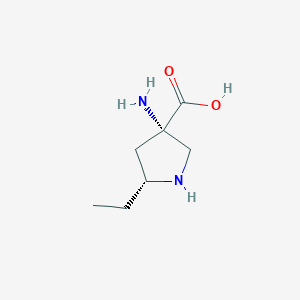
![4-Bromobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876863.png)
![2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876865.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B12876869.png)
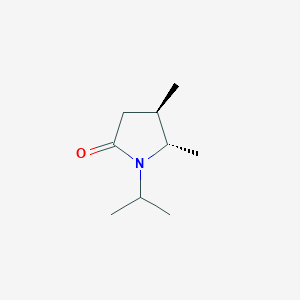
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)

![4-Ethyl-2-hydroxybenzo[d]oxazole](/img/structure/B12876911.png)
![2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12876923.png)
